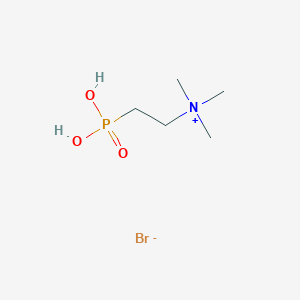
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide is an organic compound belonging to the class of phosphocholines. It is characterized by the presence of a phosphono group attached to an ethanaminium moiety, which is further substituted with three methyl groups. This compound is known for its therapeutic applications, particularly in hepatobiliary dysfunction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide typically involves the reaction of trimethylamine with 2-bromoethanol, followed by phosphorylation. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediate and final products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is often purified using crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions may yield phosphine derivatives.
Substitution: Common substitution reactions involve the replacement of the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted ethanaminium compounds.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies related to cell membrane phospholipids.
Medicine: Investigated for its potential therapeutic effects in hepatobiliary dysfunction.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide involves its interaction with specific molecular targets such as C-reactive protein and epididymal sperm-binding protein 1. These interactions can modulate various biochemical pathways, leading to its therapeutic effects. The compound’s ability to interact with these targets is attributed to its unique structural features .
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium chloride
- N,N,N-Trimethyl-2-phosphonoethanaminium
Uniqueness
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide is unique due to its specific bromide ion, which imparts distinct chemical reactivity and biological activity compared to its chloride counterpart. This uniqueness makes it particularly valuable in certain therapeutic and industrial applications .
Propiedades
Número CAS |
113347-61-8 |
|---|---|
Fórmula molecular |
C5H15BrNO3P |
Peso molecular |
248.06 g/mol |
Nombre IUPAC |
trimethyl(2-phosphonoethyl)azanium;bromide |
InChI |
InChI=1S/C5H14NO3P.BrH/c1-6(2,3)4-5-10(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);1H |
Clave InChI |
PRALFCSIYZWCDG-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCP(=O)(O)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















